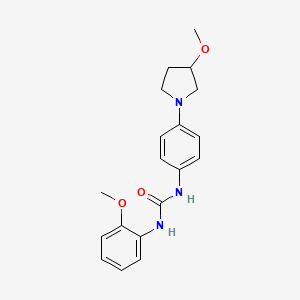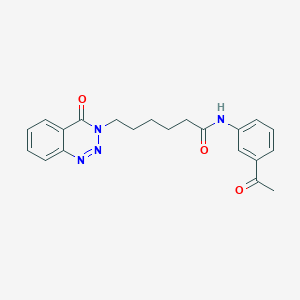
1-(2-Methoxyphenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Methoxyphenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea, also known as MPMPU, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and biochemistry.
Scientific Research Applications
Synthesis and Characterization
The synthesis of urea derivatives involves complex chemical reactions aimed at creating compounds with potential applications in various fields. Antonia A. Sarantou and G. Varvounis (2022) detailed a method for synthesizing a urea derivative through carbonylation and substitution reactions, yielding a product confirmed via spectroscopy and mass spectrometry, indicating the compound's potential for further application in material science or as a precursor for more complex chemical syntheses (Sarantou & Varvounis, 2022).
Anticancer Investigations
Urea derivatives have been investigated for their potential anticancer properties. Sana Mustafa et al. (2014) synthesized urea derivatives and assessed their inhibition on enzyme activity and their effects on a prostate cancer cell line, discovering that some derivatives exhibited in vitro anticancer activity (Mustafa, Perveen, & Khan, 2014). This suggests that urea derivatives could be a promising area for developing new anticancer agents.
Enzyme Inhibition and Biological Activities
The role of urea derivatives in inhibiting enzymes and their biological activities is another area of interest. Roberta Pireddu et al. (2012) found that certain urea derivatives are potent inhibitors of ROCK1 and ROCK2, enzymes involved in cancer cell migration and tumor growth, providing a basis for the development of new therapeutic agents (Pireddu et al., 2012).
Corrosion Inhibition
Beyond biomedical applications, urea derivatives are also explored for their potential in material science, such as corrosion inhibition. M. Bahrami and Seyed Mohammad Ali Hosseini (2012) investigated the effectiveness of urea derivatives in preventing mild steel corrosion in acid solutions, demonstrating the compounds' potential as efficient corrosion inhibitors (Bahrami & Hosseini, 2012).
properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[4-(3-methoxypyrrolidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-16-11-12-22(13-16)15-9-7-14(8-10-15)20-19(23)21-17-5-3-4-6-18(17)25-2/h3-10,16H,11-13H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOLYCXPFMVGOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-[4-(3-methoxypyrrolidin-1-yl)phenyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-Fluoro-4-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B2632276.png)
![N-(2,5-dimethylphenyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide](/img/structure/B2632277.png)

![6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B2632282.png)
![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-A]pyridine hydrochloride](/img/no-structure.png)
![2-phenyl-3-[4-(trifluoromethoxy)anilino]-1H-inden-1-one](/img/structure/B2632287.png)
![{4-[2-(3-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride](/img/structure/B2632291.png)
amino]-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate](/img/structure/B2632294.png)
![[3-(2-Fluoroethyl)imidazol-4-yl]methanamine;dihydrochloride](/img/structure/B2632295.png)
